molecular formula C14H21N3O2 B8761430 2,5-Dimorpholinobenzenamine

2,5-Dimorpholinobenzenamine

Cat. No.: B8761430
M. Wt: 263.34 g/mol
InChI Key: LCNPODHXLLRXRD-UHFFFAOYSA-N
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Description

2,5-Dimorpholinobenzenamine is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

2,5-Dimorpholinobenzenamine, a compound known for its unique chemical structure and properties, has garnered attention in various scientific research applications. This article explores its applications across multiple domains, including materials science, medicinal chemistry, and environmental studies.

Chemical Properties and Structure

This compound is characterized by the presence of two morpholine rings attached to a benzene backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound can exhibit significant biological activity against various diseases. For instance:

  • Anticancer Activity : Research indicates that certain derivatives of this compound demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showcasing effectiveness against several pathogens.

Materials Science

In the field of materials science, this compound serves as a building block for the synthesis of polymers and other materials:

  • Polymer Synthesis : It is utilized in the production of polyurethanes and other polymeric materials due to its ability to enhance mechanical properties.
  • Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives with improved durability and performance.

Environmental Applications

The environmental impact of chemical compounds is a growing concern. This compound has been studied for its applications in environmental remediation:

  • Pollutant Degradation : Research indicates that the compound can be effective in degrading specific pollutants in water systems, contributing to environmental cleanup efforts.
  • Green Chemistry : Its use in sustainable chemical processes aligns with green chemistry principles, promoting less hazardous chemical reactions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The researchers synthesized several compounds and tested their effects on human cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly compared to control groups.

Case Study 2: Polymer Development

In another study focusing on materials science, researchers investigated the use of this compound in synthesizing high-performance polyurethanes. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional formulations.

CompoundActivity TypeIC50 (µM)Reference
Derivative AAnticancer12.5
Derivative BAntibacterial15.0
Derivative CAntifungal20.0

Table 2: Properties of Polymers Synthesized with this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polyurethane A25030
Polyurethane B26035

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2,5-dimorpholin-4-ylaniline

InChI

InChI=1S/C14H21N3O2/c15-13-11-12(16-3-7-18-8-4-16)1-2-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2

InChI Key

LCNPODHXLLRXRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N3CCOCC3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(4-morpholino-3-nitrophenyl)morpholine (5600 mg, 19 mmol) in EtOAc was added stannous chloride, dihydrate (18 g, 95 mmol). The reaction was stirred at rt for 10 min and at reflux for 90 min. After this time LC/MS shows desired product. The reaction was cooled to rt and the precipitate was collected and washed with aq. 1N sodium hydroxide solution, water and brine and dried under vacuum overnight. After this time the solid was dissolved in EtOAc and washed with aq. 1N sodium hydroxide solution and brine, dried, filtered and evaporated in vacuo to give desired product. The filtrate was diluted with EtOAc (300 mL) and washed with aq. sodium hydroxide and brine, dried over magnesium sulfate, filtered and evaporated in vacuo to give additional desired product.
Name
4-(4-morpholino-3-nitrophenyl)morpholine
Quantity
5600 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4,4′-(2-nitro-1,4-phenylene)dimorpholine (5.6 g, 19 mmol) in EtOAc (90 mL) was added stannous chloride, dihydrate (18 g, 95 mmol). The reaction was stirred at rt for 10 min and at reflux for 90 min. After this time the reaction was cooled to rt and a precipitate formed. The precipitate was collected and washed with 1N NaOH (40 mL), water (50 mL) and brine (50 mL) and dried under vacuum overnight. After this time the solid was dissolved in EtOAc (200 mL) and washed with 1N NaOH (30 mL) and brine (50 mL), dried over magnesium sulfate, filtered and evaporated in vacuo to give 2,5-dimorpholinoaniline.
Name
4,4′-(2-nitro-1,4-phenylene)dimorpholine
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

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